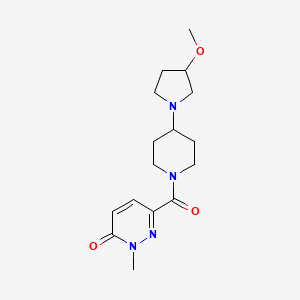
6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound with the molecular formula C16H24N4O3 and a molecular weight of 320.393 g/mol. This compound features a unique structure that includes a methoxypyrrolidine moiety linked to a piperidine ring, which is further connected to a pyridazine core. Its intricate arrangement of functional groups makes it an interesting subject for various pharmacological studies, particularly in the realms of neuropharmacology and medicinal chemistry.
The compound is characterized by its diverse functional groups which may influence its biological activity. The presence of the methoxypyrrolidine and piperidine rings suggests potential interactions with neurotransmitter receptors, particularly in modulating dopaminergic and serotonergic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N4O3 |
| Molecular Weight | 320.393 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 6-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
The biological activity of this compound is hypothesized to involve its interaction with specific receptors and enzymes. Initial studies suggest that it may act as an inhibitor or modulator of certain neurotransmitter systems, potentially influencing dopamine and serotonin receptor activity. This could have implications for treating conditions such as anxiety, depression, and other neuropsychiatric disorders.
Pharmacological Studies
Research has indicated that compounds structurally related to this compound exhibit significant activity at dopamine D2 and D3 receptors. For instance, studies on similar compounds have shown high affinities for these receptors, leading to decreased dopamine synthesis and neuronal firing in animal models .
Case Study:
In a study involving rodent models, compounds similar to this pyridazine derivative were tested for their effects on locomotor activity and anxiety-like behaviors. Results indicated that these compounds could reduce exploratory behavior, suggesting anxiolytic properties .
Toxicology Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments are necessary to evaluate any nephrotoxic effects or other adverse reactions associated with its use. As seen in related compounds, accumulation in renal tissues mediated by transporters like hOAT3 has been a concern, warranting further investigation into the pharmacokinetics of this compound .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of similar compounds while minimizing toxicity. This includes modifications to enhance receptor selectivity and reduce off-target effects. The ongoing research aims to elucidate the precise mechanisms through which these compounds exert their biological effects.
特性
IUPAC Name |
6-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-18-15(21)4-3-14(17-18)16(22)19-8-5-12(6-9-19)20-10-7-13(11-20)23-2/h3-4,12-13H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHGGJDEZYTGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














